Thermodynamic Stability: Enthalpy of Formation from Acetyl Halide and Acetaldehyde
Under strictly isothermal gas chromatographic conditions, the reaction enthalpy (ΔH°) for the equilibrium CH₃CHO + CH₃COX → CH₃COOCHXCH₃ was determined for X=Br and X=Cl. The bromo derivative (1-bromoethyl acetate) exhibits a more exothermic reaction enthalpy of −18.5 kcal mol⁻¹ compared to −17.3 kcal mol⁻¹ for 1-chloroethyl acetate [1]. This 1.2 kcal mol⁻¹ difference indicates a thermodynamically more stable adduct in the bromo system, which directly impacts the compound's behavior in analytical derivatization and reversible reaction processes.
| Evidence Dimension | Reaction Enthalpy (ΔH°) for formation from acetaldehyde and acetyl halide |
|---|---|
| Target Compound Data | -18.5 kcal mol⁻¹ (X=Br) |
| Comparator Or Baseline | -17.3 kcal mol⁻¹ (X=Cl, 1-chloroethyl acetate) |
| Quantified Difference | 1.2 kcal mol⁻¹ more exothermic for bromo derivative |
| Conditions | Gas chromatograph injector; isothermal column and injector conditions at various temperatures |
Why This Matters
This thermodynamic distinction informs method development for GC analysis, where 1-bromoethyl acetate exhibits different on-column equilibration behavior than its chloro analog, requiring tailored temperature programs to avoid inaccurate quantification.
- [1] Oszczapowicz, I., Tejchman, B., Zimniak, A., & Oszczapowicz, J. (1998). Equilibrium Between Acetaldehyde, Acetyl Halide and Corresponding 1-Haloethyl Acetates in Gas Chromatograph Injector. Calculation of Enthalpies of Reaction. Chromatographia, 59(11/12), 775-777. View Source
